Etozolin-d3 (hydrochloride)
Description
Etozolin-d3 (hydrochloride) is a deuterium-labeled analogue of the diuretic agent Etozolin hydrochloride. Its molecular formula is C₁₃H₁₈D₃ClN₂O₃S, with a molecular weight of 323.85 g/mol . The compound incorporates three deuterium atoms at specific positions, replacing hydrogen atoms in the parent molecule.
Etozolin-d3 (hydrochloride) is primarily used in preclinical and clinical research to study the pharmacokinetics, metabolism, and distribution of the parent drug, Etozolin hydrochloride. The parent compound, Etozolin hydrochloride (C₁₃H₂₁ClN₂O₃S, molecular weight 320.83 g/mol), is a thiazolidine derivative with diuretic and acute anti-hypertensive properties validated in experimental and clinical studies . The deuterated form serves as an internal standard for quantitative analysis, ensuring accuracy in detecting the parent molecule in biological matrices.
Properties
Molecular Formula |
C13H21ClN2O3S |
|---|---|
Molecular Weight |
323.85 g/mol |
IUPAC Name |
ethyl (2E)-2-[4-oxo-5-piperidin-1-yl-3-(trideuteriomethyl)-1,3-thiazolidin-2-ylidene]acetate;hydrochloride |
InChI |
InChI=1S/C13H20N2O3S.ClH/c1-3-18-11(16)9-10-14(2)12(17)13(19-10)15-7-5-4-6-8-15;/h9,13H,3-8H2,1-2H3;1H/b10-9+;/i2D3; |
InChI Key |
AOHAFCXGDWOODX-VYMLLKNISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1/C(=C\C(=O)OCC)/SC(C1=O)N2CCCCC2.Cl |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)C(S1)N2CCCCC2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Etozolin-d3 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of etozolin. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of Etozolin-d3 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the final product. The production process is designed to meet the stringent requirements of research applications, ensuring that the compound is free from contaminants and impurities .
Chemical Reactions Analysis
Types of Reactions
Etozolin-d3 (hydrochloride) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and selectivity of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Etozolin-d3 (hydrochloride) can produce various oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can result in the formation of a wide range of substituted derivatives .
Scientific Research Applications
Etozolin-d3 (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Etozolin-d3 (hydrochloride) involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it is used to study the kinetics and dynamics of chemical and biological processes. The incorporation of deuterium atoms can affect the rate of chemical reactions and the stability of molecular structures, providing valuable insights into the underlying mechanisms .
Comparison with Similar Compounds
Etozolin-d3 (Hydrochloride) vs. Etozolin Hydrochloride
The primary distinction between these two compounds lies in their isotopic composition and research applications:
Key Findings :
Etozolin-d3 (Hydrochloride) vs. Other Deuterated Pharmaceuticals: Sotalol-d6 Hydrochloride
Sotalol-d6 hydrochloride, a deuterated beta-blocker, provides a comparative framework for understanding deuterium’s role in drug development:
Key Findings :
- Both compounds exemplify deuterium’s utility in prolonging half-life and improving analytical detectability. However, their therapeutic targets differ fundamentally.
- Sotalol-d6’s higher deuterium count (d6) may offer greater metabolic resistance than Etozolin-d3 (d3), though direct comparisons are absent in the provided evidence .
General Role of Deuterium in Pharmaceutical Compounds
Deuterated drugs are designed to:
Enhance Metabolic Stability : Deuterium-carbon bonds resist enzymatic cleavage, slowing metabolism and extending half-life.
Improve Analytical Precision : Deuterated analogues serve as internal standards in mass spectrometry, enabling accurate quantification of parent drugs .
Reduce Toxicity : Slower metabolism can minimize the formation of toxic metabolites.
Research and Development Considerations
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing Etozolin-d3 (hydrochloride) in academic research?
- Methodological Answer :
Etozolin-d3 (hydrochloride) synthesis typically involves deuterium substitution at specific positions (e.g., methyl or ethyl groups) using deuterated reagents. For example, deuterated methyl iodide (CD3I) or ethyl-d5 chloride can be used to introduce stable isotopic labels. Post-synthesis, characterization should include:- Nuclear Magnetic Resonance (NMR) : To confirm deuterium incorporation and structural integrity.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic purity (e.g., ensuring >98% deuterium enrichment).
- HPLC-PDA/UV : To assess chemical purity and detect non-deuterated impurities .
- Thermogravimetric Analysis (TGA) : To evaluate hydrochloride salt stability under varying temperatures .
Q. How should researchers handle and store Etozolin-d3 (hydrochloride) to ensure stability?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or deuterium exchange.
- Handling : Use desiccators during weighing to minimize moisture absorption. For solutions, prepare fresh in deuterated solvents (e.g., DMSO-d6 or methanol-d4) to avoid proton exchange .
- Safety : Follow OSHA HCS guidelines, including wearing nitrile gloves and sealed goggles. Use fume hoods for powder handling to reduce inhalation risks .
Advanced Research Questions
Q. How can researchers design experiments to resolve discrepancies in Etozolin-d3’s pharmacokinetic (PK) data across preclinical models?
- Methodological Answer :
Conflicting PK data (e.g., bioavailability variations) may arise from deuterium isotope effects or species-specific metabolic pathways. To address this:- Comparative Isotopomer Studies : Compare PK profiles of deuterated (Etozolin-d3) and non-deuterated (Etozolin) forms in the same model.
- Metabolite Profiling : Use LC-MS/MS to identify deuterium-retaining vs. -losing metabolites, focusing on cytochrome P450-mediated oxidation sites .
- Dosing Regimen Adjustments : Account for altered clearance rates by optimizing dose intervals based on half-life differences .
Q. What experimental strategies optimize the detection of Etozolin-d3 (hydrochloride) in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate Etozolin-d3 from plasma or tissue homogenates.
- Internal Standards : Employ a structurally analogous deuterated internal standard (e.g., Etozolin-d6) to correct for matrix effects .
- Chromatographic Separation : Utilize HILIC or reversed-phase HPLC with a deuterium-stable column (e.g., BEH C18) to resolve isotopic peaks.
- Mass Spectrometry : Apply MRM transitions specific to deuterium-containing fragments (e.g., m/z shifts of +3 for d3 labels) .
Q. How should researchers address challenges in quantifying deuterium retention during long-term stability studies?
- Methodological Answer :
- Stability-Indicating Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and monitor deuterium loss via isotopic ratio mass spectrometry (IRMS).
- Deuterium Exchange Mapping : Use 2H-NMR to identify labile hydrogen/deuterium exchange sites under physiological pH (e.g., amine or hydroxyl groups) .
- Control Experiments : Include non-deuterated analogs to distinguish degradation pathways (e.g., hydrolysis vs. oxidation) .
Data Contradiction and Validation
Q. What steps can researchers take to validate conflicting receptor-binding affinity results for Etozolin-d3 (hydrochloride)?
- Methodological Answer :
- Assay Replication : Repeat experiments across multiple labs using standardized protocols (e.g., consistent buffer ionic strength, temperature).
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) and radioligand binding assays.
- Deuterium Effect Controls : Compare binding kinetics of Etozolin-d3 with non-deuterated Etozolin to isolate isotope effects .
- Data Normalization : Use reference compounds with well-established binding profiles (e.g., β-blockers for adrenergic receptors) .
Experimental Design for Pharmacological Studies
Q. How can researchers design dose-response studies to account for deuterium-related metabolic differences?
- Methodological Answer :
- Pilot Studies : Conduct microdosing experiments (e.g., 1/100th of therapeutic dose) with AMS (accelerator mass spectrometry) to track deuterium retention.
- Metabolic Profiling : Use hepatocyte incubations to identify species-dependent metabolism (e.g., human vs. rodent CYP450 isoforms) .
- Dynamic Modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict dose adjustments for deuterated vs. non-deuterated forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
